molecular formula C9H8F3NO2 B11731961 (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid

(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid

Cat. No.: B11731961
M. Wt: 219.16 g/mol
InChI Key: GCWLVOHMBBTSHY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of three fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid typically involves multiple steps. One common method starts with the preparation of 2,4,5-trifluorophenylacetic acid, which can be synthesized through a series of reactions including halogenation, cyanation, and hydrolysis . The intermediate is then subjected to further reactions to introduce the amino group and achieve the desired chiral configuration.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid apart from similar compounds is its specific chiral configuration and the position of the fluorine atoms on the phenyl ring.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid

InChI

InChI=1S/C9H8F3NO2/c10-5-2-7(12)6(11)1-4(5)8(13)3-9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m0/s1

InChI Key

GCWLVOHMBBTSHY-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)[C@H](CC(=O)O)N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(CC(=O)O)N

Origin of Product

United States

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